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Introduction

Ubiquitin-specific proteases 7 (USP7) and 47 (USP47) are deubiquitinating enzymes (DUBS)
that play critical roles in a multitude of cellular processes by removing ubiquitin modifications
from substrate proteins, thereby regulating their stability and function.[1][2] Dysregulation of
USP7 and USP47 has been implicated in various diseases, most notably cancer, making them
attractive targets for therapeutic intervention.[3][4] USP7, also known as Herpesvirus-
associated ubiquitin-specific protease (HAUSP), is one of the most extensively studied DUBs
and is involved in key signaling pathways, including the p53-MDM2 axis and DNA damage
response.[5][6] USP47, the closest homolog of USP7, shares structural similarities but exhibits
distinct substrate specificity and cellular functions.[2][4] This technical guide provides an in-
depth overview of the known substrates of USP7 and USP47, the signaling pathways they
modulate, quantitative data on their interactions, and detailed experimental protocols for their
study.

Core Substrates and Signhaling Networks
USP7: A Master Regulator of Genome Integrity and
Cancer Progression

USP7 is a key regulator of cellular homeostasis, influencing DNA repair, apoptosis, and
immune responses.[6][7] Its aberrant expression is frequently observed in various cancers,
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where it often correlates with poor prognosis.[3]
Key Substrates and Associated Pathways:

e p53-MDM2 Pathway: USP?7 is a critical regulator of the tumor suppressor p53. It can directly
deubiquitinate and stabilize p53.[5] However, it also deubiquitinates and stabilizes MDM2, an
E3 ubiquitin ligase that targets p53 for degradation.[5][8] This intricate interplay makes USP7
a sensitive regulator of p53-mediated apoptosis and cell cycle arrest.

 DNA Damage Response (DDR): USP7 plays a multifaceted role in the DDR. It stabilizes key
proteins involved in DNA repair, including MDC1, RNF168, and Claspin, thereby promoting
genome stability.[5]

o Epigenetic Regulation: USP7 influences epigenetic landscapes by stabilizing proteins such
as DNMT1 and UHRF1, which are essential for maintaining DNA methylation patterns.[5]

e Immune Response: USP7 modulates immune signaling by deubiquitinating and stabilizing
proteins like TRIM27, which is involved in the innate immune response.

o Other Notable Substrates: A growing list of USP7 substrates includes N-Myc, PTEN,
FOXO04, and Ajuba, implicating USP7 in a wide range of cellular processes from cell growth
to cell-cell adhesion.[2][9] A proteomics study identified 20 high-confidence substrates,
including MGA and PHIP.[2]

USP47: An Emerging Player in Cancer and DNA Repair

While less studied than its homolog, USP47 is emerging as a significant player in cancer
biology and other diseases.[4] It shares the ability to process various ubiquitin chain linkages
with USP7 but demonstrates distinct substrate preferences.[4]

Key Substrates and Associated Pathways:

» DNA Base Excision Repair (BER): USP47 is crucial for BER by deubiquitinating and
stabilizing DNA polymerase B (Polf3), a key enzyme in this repair pathway.[4]

» NF-kB Signaling: USP47 can stabilize B-TrCP, an E3 ligase component that mediates the
degradation of IkBa, an inhibitor of the NF-kB pathway. This suggests a role for USP47 in
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inflammation and cell survival.[4]

o Hippo Pathway: USP47 has been shown to deubiquitinate and stabilize YAP, a key effector
of the Hippo pathway involved in cell proliferation and organ size control.[4]

o Wnt/B-catenin Signaling: USP47 can deubiquitinate and stabilize (3-catenin, a central
component of the Wnt signaling pathway, which is often dysregulated in cancer.

o Other Substrates: Additional substrates of USP47 include Snail, E-cadherin, SATB1, and
RPS2, linking it to processes like epithelial-mesenchymal transition (EMT) and ribosome
biogenesis stress response.[4]

Quantitative Data

The following tables summarize key quantitative data related to USP7 and USP47, including
inhibitor potencies and enzyme kinetics.

Table 1: Inhibitor Potency against USP7 and USP47
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Inhibitor Target(s) IC50 Assay Conditions
52 nM (catalytic )
_ In vitro
FT671 USP7 domain), 69 nM (full- o
deubiquitination assay
length)
k_inact/K_i = 66
FT827 USP7 Covalent inhibitor
M-1s—1
4.2 uM (USP7), 4.3 In vitro
P5091 USP7, USP47 o
uM (USP47) deubiquitination assay
In vitro
P22077 USP7, USP47 ~20-40 pM o
deubiquitination assay
In vitro
HBX41108 USP7 ~25-50 uM o
deubiquitination assay
193 nM (catalytic )
_ In vitro
XL188 USP7 domain), 90 nM (full- o
deubiquitination assay
length)
In vitro
NSC 697923 USP7 <0.2 uM o
deubiquitination assay
In vitro
BAY 11-7082 USP7 <0.2 uM

deubiquitination assay

Table 2: Binding Affinities and Enzyme Kinetics
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Enzyme Ligand/Substrate K _d K_m
USP7 (catalytic
_ FT671 65 nM
domain)
USP7 (catalytic
_ FT827 7.8 UM
domain)
USP7 (catalytic
_ XL188 104 nM
domain)
USP7 (full-length)
hUSP47 (CD-UBL12) Ub-AMC - 1.88+0.21 uM
cUSP47 (CD) Ub-AMC - 1.83+0.14 uM
hUSP7 (CD) Ub-AMC - 2.54+0.22 pM

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of USP7
and USP47.

Quantitative Proteomics of Knockout Cells to Identify
Substrates

This protocol describes a label-free quantitative proteomics approach to identify proteins whose
abundance is altered upon knockout of USP7 or USP47, indicating they may be substrates.

a. Cell Culture and Knockout Generation:

Culture HEK293A (or other suitable cell lines) in DMEM supplemented with 10% FBS and
1% penicillin/streptomycin.

Generate USP7 and/or USP47 knockout (KO) cell lines using CRISPR/Cas9 technology.
Verify knockout by Western blotting and genomic DNA sequencing.

O

. Sample Preparation for Mass Spectrometry:

Harvest control and KO cells and lyse them in a buffer containing 8 M urea.
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Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
Digest proteins with trypsin overnight at 37°C.
Desalt the resulting peptides using a C18 StageTip.

. LC-MS/MS Analysis:

Analyze the peptide samples using a nano-liquid chromatography system coupled to a high-
resolution mass spectrometer (e.g., Q Exactive HF-X).

Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA)
mode.

. Data Analysis:

Process the raw MS data using a software suite like MaxQuant or Spectronaut.
Perform protein identification by searching against a human protein database.
Quantify protein abundance using label-free quantification (LFQ) intensities.

Identify differentially expressed proteins between control and KO cells using statistical
analysis (e.qg., t-test with permutation-based FDR correction). Proteins significantly
downregulated in the KO cells are potential substrates.

Co-Immunoprecipitation (Co-IP) for Substrate Validation

This protocol is used to validate the interaction between USP7/USP47 and a putative
substrate.

a. Cell Lysis:

Transfect cells with a plasmid expressing a tagged version of the bait protein (e.g., Myc-
USP7) or use endogenous protein.

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease and
phosphatase inhibitors.

Clarify the lysate by centrifugation.

. Immunoprecipitation:

Pre-clear the lysate by incubating with control IgG and protein A/G agarose beads.
Incubate the pre-cleared lysate with an antibody specific to the bait protein (or tag) overnight
at 4°C.
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» Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-
protein complexes.
» Wash the beads several times with lysis buffer to remove non-specific binders.

c. Elution and Western Blotting:

o Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

» Probe the membrane with antibodies against the bait protein and the putative interacting
partner (prey).

In Vitro Deubiquitination Assay

This assay directly measures the enzymatic activity of USP7 or USP47 on a ubiquitinated
substrate.

a. Reagents and Substrate Preparation:

o Purify recombinant USP7 or USP47.

e Prepare a ubiquitinated substrate. This can be a purified ubiquitinated protein or a
fluorescently labeled ubiquitin conjugate (e.g., Ub-AMC).

e Prepare a reaction buffer (e.g., 50 mM Tris-HCI pH 7.5, 150 mM NaCl, 5 mM DTT).

b. Deubiquitination Reaction:

 In a microplate, combine the purified enzyme, the ubiquitinated substrate, and the reaction
buffer.

» For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate.

 Incubate the reaction at 37°C for a defined period.

c. Detection and Analysis:

« If using a fluorescent substrate like Ub-AMC, measure the increase in fluorescence over time
using a plate reader.

e If using a ubiquitinated protein substrate, stop the reaction with SDS-PAGE sample buffer,
run the samples on a gel, and visualize the deubiquitination by Western blotting with an anti-
ubiquitin antibody.

e Calculate enzyme kinetics (K_m, V_max) or inhibitor potency (IC50) by analyzing the
reaction rates at different substrate or inhibitor concentrations.
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Tandem Affinity Purification (TAP) for Protein Complex
Identification

This method is used to purify protein complexes under native conditions to identify interacting
partners.

a. Construct and Cell Line Generation:

o Generate a construct expressing the bait protein (e.g., USP7) fused to a TAP tag (e.qg.,
Protein A - TEV cleavage site - Calmodulin Binding Peptide).
o Establish a stable cell line expressing the TAP-tagged protein.

b. First Affinity Purification (IgG beads):

» Lyse the cells under native conditions.

 Incubate the lysate with IgG-coupled beads to bind the Protein A portion of the tag.
» Wash the beads extensively to remove non-specific proteins.

o Elute the complex by cleaving the tag with TEV protease.

c. Second Affinity Purification (Calmodulin beads):

e Add calcium to the eluate from the first step.

 Incubate with calmodulin-coupled beads to bind the Calmodulin Binding Peptide portion of
the tag.

e Wash the beads.

» Elute the purified protein complex by adding a calcium chelator (e.g., EGTA).

d. Analysis:

o Separate the components of the purified complex by SDS-PAGE and visualize by silver
staining or Coomassie blue.

« |dentify the protein components by mass spectrometry (e.g., LC-MS/MS of in-gel digested
bands).

Visualizations
Signaling Pathway Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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